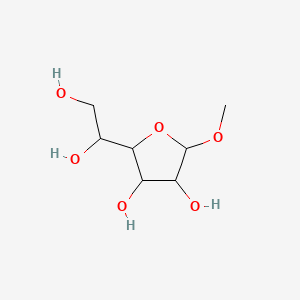

alpha-d-Mannofuranoside, methyl

Description

Contextualization within the Monosaccharide Family and Glycosidic Linkages

Monosaccharides, the simplest form of carbohydrates, can exist in different isomeric forms. Mannose, an epimer of glucose, is a key monosaccharide found in a variety of glycoproteins. Monosaccharides can cyclize to form ring structures, with five-membered rings known as furanoses and six-membered rings as pyranoses. numberanalytics.comwikipedia.orguomustansiriyah.edu.iq Methyl alpha-D-mannofuranoside is the methylated form of the furanose version of D-mannose.

The linkage of the methyl group to the anomeric carbon of the mannofuranose ring is a glycosidic bond. This bond is designated as "alpha" based on the stereochemistry at the anomeric carbon. The nature of this linkage is crucial as it determines the compound's three-dimensional structure and its ability to interact with enzymes and other biological molecules.

Significance of Furanose Rings in Biological Systems

While pyranose rings are more common for many sugars in their free form in solution, furanose rings are integral components of many biologically important molecules. fiveable.menumberanalytics.com The five-membered furanose ring is characterized by its flexibility, allowing it to adopt various conformations. numberanalytics.com This structural feature is critical for the function of molecules such as nucleic acids, where the ribose and deoxyribose components exist in the furanose form. numberanalytics.comnumberanalytics.com The furanose structure influences the reactivity and biological functions of sugars, playing a role in processes like glycosylation, which is essential for cell signaling and recognition. fiveable.me

Overview of Academic Research Trajectories for Methyl alpha-D-Mannofuranoside

Academic research on methyl alpha-D-mannofuranoside has primarily focused on its role as a synthetic building block and as a probe for studying enzyme activity. Its presence has been identified in various plant extracts through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, suggesting its natural occurrence. ijpsr.comijrpns.comresearchgate.netglobalresearchonline.net

Key research areas include:

Enzymatic Studies: The compound is often used as a substrate or inhibitor in studies of mannosidases and other glycoside hydrolases. These enzymes are involved in the breakdown of mannose-containing glycans and are implicated in various physiological and pathological processes.

Synthesis of Glycoconjugates: Methyl alpha-D-mannofuranoside serves as a starting material for the chemical synthesis of more complex carbohydrate structures and glycoconjugates. These synthetic molecules are then used to investigate carbohydrate-protein interactions and other biological recognition events.

Natural Product Chemistry: The identification of methyl alpha-D-mannofuranoside in various plant species has prompted further investigation into its biosynthesis and potential biological activities. researchgate.netum.edu.myjetir.orgresearchgate.net For instance, it has been identified in methanolic extracts of Prosopis cineraria pods and in ethanolic extracts of Eleagnus latifolia leaves. ijrpns.comresearchgate.netvegetosindia.org

Interdisciplinary Relevance of Mannofuranoside Structures

The study of mannofuranoside structures, including methyl alpha-D-mannofuranoside, extends across multiple scientific disciplines. In medicinal chemistry , these compounds are investigated for their potential as therapeutic agents, including their role in anti-inflammatory and anti-cancer research. researchgate.netukzn.ac.zaunitedscientificgroup.org In biotechnology , they are used to probe the mechanisms of enzymes involved in biofuel production and other industrial processes. The understanding of mannofuranoside interactions is also crucial in immunology for the development of synthetic carbohydrate-based vaccines.

Below is a table summarizing the key properties of Methyl alpha-D-Mannofuranoside:

| Property | Value |

| IUPAC Name | methyl D-mannofuranoside |

| Molecular Formula | C7H14O6 |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 4097-91-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBOIUCEISYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56654-39-8 | |

| Record name | alpha-Methylglucofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056654398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Alpha D Mannofuranoside, Methyl and Its Analogs

Historical Evolution of Mannofuranoside Glycosylation Strategies

The journey of chemical glycosylation began with the pioneering work of Michael and Fischer in the late 19th and early 20th centuries. However, these early methods, such as the Fischer glycosylation, often lacked stereocontrol, producing mixtures of anomers and ring isomers. The development of the Koenigs-Knorr reaction in 1901, which utilized glycosyl halides as donors, marked a significant milestone by introducing a more controlled approach to glycosidic bond formation. wikipedia.org

Historically, the focus of synthetic carbohydrate chemistry has been predominantly on pyranosides due to their prevalence in nature and greater thermodynamic stability. Furanoside synthesis, particularly of the 1,2-cis configuration like the α-manno linkage, remained a formidable challenge. researchgate.net The five-membered ring of a furanoside is more flexible than the six-membered pyranose ring, leading to a smaller anomeric effect and making stereocontrol more difficult to achieve. researchgate.net

Over the decades, methodologies originally developed for pyranosides were adapted for furanoside synthesis. The inherent reactivity differences between pyranoses and furanoses necessitated significant modifications and the development of new strategies. researchgate.net The evolution of these strategies has been driven by the need for higher yields and, most critically, precise control over the anomeric stereochemistry to selectively obtain the desired α or β isomer. This has led to the refinement of classical methods and the invention of new classes of glycosyl donors, such as trichloroacetimidates and thioglycosides, which offer different activation pathways and stereochemical outcomes.

Chemical Glycosylation Approaches for Methyl α-D-Mannofuranoside

The synthesis of methyl α-D-mannofuranoside requires careful selection of a glycosylation strategy that can control the formation of the thermodynamically less favored α-linkage in a five-membered ring system.

Koenigs-Knorr Reaction Adaptations for Furanosides

The Koenigs-Knorr reaction, one of the oldest methods for glycoside synthesis, involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.org For the synthesis of 1,2-trans glycosides, the reaction's stereoselectivity is often directed by a participating group (e.g., an acetyl or benzoyl group) at the C-2 position. wikipedia.org

However, achieving 1,2-cis glycosylation, as required for α-mannofuranosides, is more challenging. The absence of a participating group at C-2 in mannose donors means that stereocontrol is less predictable and often results in anomeric mixtures. wikipedia.org Furthermore, furanosyl halides are generally less stable and more prone to elimination and rearrangement reactions than their pyranosyl counterparts.

Adaptations for furanoside synthesis have involved:

Promoter choice: Various heavy metal salts, including silver triflate, mercuric cyanide, and cadmium carbonate, have been explored to optimize reactivity and selectivity. wikipedia.orgnih.gov

Solvent effects: The use of non-participating solvents like dichloromethane is crucial to avoid interference with the reaction mechanism.

Protecting groups: The protecting groups on the sugar ring influence the reactivity of the donor and the stability of the intermediate oxocarbenium ion, thereby affecting the stereochemical outcome.

Despite these adaptations, the classical Koenigs-Knorr reaction is often not the preferred method for the stereoselective synthesis of α-mannofuranosides due to issues with donor stability and modest α-selectivity.

Helferich Method and its Stereochemical Control

The Helferich method is a modification of the Koenigs-Knorr reaction that typically uses glycosyl acetates or halides as donors and mercury salts (e.g., mercuric bromide/mercuric oxide) as promoters. wikipedia.org It can also be performed using Lewis acids like zinc chloride or boron trifluoride etherate with glycosyl acetate donors. mdpi.comresearchgate.net

Stereochemical control in the Helferich method, particularly for mannosides, is highly dependent on the reaction conditions. The formation of the α-anomer is often favored under thermodynamically controlled conditions. An improved Helferich method for the synthesis of α-D-mannopyranosides has been reported using boron trifluoride etherate, which can be adapted for furanoside synthesis. mdpi.com In one reported synthesis of a protected 4-methylumbelliferyl α-D-mannopyranoside, the Helferich method using a fusion treatment with zinc chloride gave the product in a 37% yield, which was improved to 59-62% using a modified approach with boron trifluoride etherate. mdpi.com

The key to stereocontrol lies in influencing the equilibrium between the α- and β-anomers. For mannosides, the C-2 substituent's axial orientation in the transition state can disfavor the formation of a participating acyloxonium ion, making the reaction proceed through an SN1-like mechanism where the α-product can be favored.

Table 1: Comparison of Helferich Method Conditions for α-Mannoside Synthesis

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Yield (%) | Anomeric Selectivity | Reference |

| α-D-Mannose pentaacetate | 4-Methylumbelliferone | Zinc Chloride (fusion) | 37 | Primarily α | mdpi.com |

| α-D-Mannose pentaacetate | 4-Methylumbelliferone | BF₃·OEt₂ / Pyridine | 59 | Primarily α | mdpi.com |

| α-D-Mannose pentaacetate | 4-Methylumbelliferone | BF₃·OEt₂ / DMAP | 62 | Primarily α | mdpi.com |

Trichloroacetimidate-Mediated Glycosylation of Mannose Derivatives

The Schmidt trichloroacetimidate (B1259523) method has become one of the most powerful and widely used glycosylation techniques. It involves the reaction of a hemiacetal with trichloroacetonitrile under basic conditions to form a glycosyl trichloroacetimidate donor. This donor is then activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to react with a glycosyl acceptor. nih.gov

This method offers several advantages:

High reactivity of the donor: Trichloroacetimidates are highly reactive glycosyl donors.

Mild activation conditions: Only catalytic amounts of a Lewis acid are required.

Versatility: The method is applicable to a wide range of sugar derivatives.

For the synthesis of α-mannofuranosides, a non-participating group is used at the C-2 position. The stereochemical outcome is often influenced by the anomeric effect and the reaction conditions. Low temperatures and non-polar solvents typically favor the SN2-like inversion of an α-trichloroacetimidate to a β-glycoside or the SN1 pathway for a β-trichloroacetimidate to an α-glycoside. The synthesis of a key disaccharide intermediate for a pectate lyase inhibitor utilized a mannosyl trichloroacetimidate donor, demonstrating the method's utility in complex syntheses. nih.gov

Thioglycoside Glycosylation for Alpha-Selective Furanoside Formation

Thioglycosides, typically alkyl or aryl 1-thio glycosides, are highly stable and versatile glycosyl donors. Their stability allows for extensive protecting group manipulations before the final glycosylation step. They are activated by a variety of thiophilic promoters, such as N-iodosuccinimide (NIS)/triflic acid (TfOH), dimethyl(methylthio)sulfonium triflate (DMTST), or iodonium dicollidine perchlorate (IDCP).

Achieving α-selectivity in mannofuranoside synthesis using thioglycosides is a significant challenge. The stereochemical outcome is highly dependent on the promoter, solvent, temperature, and protecting groups. Certain strategies have been developed to favor the formation of the α-anomer:

Halide-assisted glycosylation: The in situ formation of a glycosyl halide can lead to SN1-type reactions that favor the α-product.

Conformationally restricted donors: Introducing rigid protecting group systems, such as a 3,5-O-xylylene group on a furanoside, can lock the conformation of the donor and lead to high stereoselectivity. researchgate.net

Promoter systems: Specific promoter combinations, like silver tetrafluoroborate (AgBF₄), have been shown to promote α-selective mannosylation with thioglycoside donors. researchgate.net

A general method for α-selective glycosylation with 5-thioglucopyranosyl donors has been developed, showcasing the potential for achieving α-selectivity with thio-donors. nih.gov

Table 2: Promoter Systems for Thioglycoside Activation

| Promoter System | Description | Typical Conditions | Reference |

| NIS/TfOH | N-Iodosuccinimide and a catalytic amount of triflic acid. A very common and powerful activator. | CH₂Cl₂, -40 °C to 0 °C | nih.gov |

| DMTST | Dimethyl(methylthio)sulfonium triflate. A mild and effective promoter. | CH₂Cl₂, 0 °C to rt | nih.gov |

| AgBF₄ | Silver tetrafluoroborate. Used for selective activation, particularly for α-mannosylation. | CH₂Cl₂, -20 °C | researchgate.net |

Orthoester and Glycal-Based Strategies for Methyl Mannofuranosides

Orthoester Method: The glycosyl orthoester method provides a pathway to 1,2-trans-glycosides. In this strategy, a 1,2-orthoester is formed from a glycosyl donor with a participating group at C-2. This orthoester is then isomerized in the presence of an alcohol and a catalytic amount of acid to yield the glycoside. While this method is primarily used for β-mannosides (pyranose form), it can be conceptually applied to furanosides. However, its application for the direct synthesis of α-mannofuranosides is not common as it mechanistically favors the 1,2-trans product.

Glycal-Based Strategies: Glycals are cyclic enol ethers derived from sugars and are powerful intermediates in carbohydrate synthesis. They can be converted into a variety of glycosidic structures. For the synthesis of mannofuranosides, strategies involving glycals could include:

Epoxidation and Ring Opening: Epoxidation of a mannofuranoid glycal would produce a 1,2-anhydrosugar (an epoxide). Nucleophilic opening of this epoxide with methanol (B129727), catalyzed by a Lewis acid, can lead to the formation of a methyl mannofuranoside. The stereochemistry of the product depends on whether the nucleophile attacks from the α- or β-face.

Conjugate Addition: Novel methods involving conjugate addition polymerization of glycal-derived monomers have been reported, highlighting the versatility of glycals as starting materials for complex carbohydrate structures.

These methods offer alternative routes that bypass the traditional glycosyl donor/acceptor model, providing unique opportunities for controlling stereochemistry.

Stereoselective Formation of the Anomeric Center in Furanosides

The stereoselective synthesis of glycosides, including furanosides, is a cornerstone of carbohydrate chemistry. The formation of the glycosidic bond involves the connection of the anomeric position of a glycosyl donor to an alcohol acceptor, creating a new stereocenter. nih.gov Controlling the configuration (α or β) of this anomeric center is a significant challenge, particularly in furanosides, due to the flexibility of the five-membered ring and the nuanced interplay of various stereoelectronic effects.

The mechanism of glycosylation often proceeds through an oxocarbenium ion intermediate, which has a partially planar conformation. nih.gov The attack of the nucleophile (the alcohol acceptor) on this intermediate can occur from either face, leading to a mixture of anomers. Achieving stereoselectivity requires biasing this attack. Key factors that govern the stereochemical outcome include the nature of the protecting groups on the sugar, the type of leaving group at the anomeric position, the promoter or catalyst used, and the reaction conditions.

In the synthesis of α-D-mannofuranosides, achieving the desired 1,2-cis relationship between the anomeric substituent and the C2-hydroxyl group is the primary objective. Several strategies are employed to favor the α-anomer:

Neighboring Group Participation: The use of a participating protecting group at the C2 position, such as an acetyl or benzoyl group, typically directs the formation of the 1,2-trans product (the β-anomer). Therefore, to favor the α-anomer, non-participating groups like benzyl (B1604629) or silyl ethers are installed at the C2 position.

The Anomeric Effect: While less pronounced in furanosides compared to pyranosides, the anomeric effect still plays a role in stabilizing the α-anomer, where an electronegative substituent at the anomeric center is in an axial-like orientation.

Catalyst and Promoter Systems: The choice of catalyst can significantly influence stereoselectivity. For instance, novel approaches using oxo-rhenium catalysts have been shown to provide excellent stereoselectivities in the formation of anomeric carbon-functionalized furanoside systems. acs.org Similarly, cooperative silver(I) oxide-triflic acid catalysis has been demonstrated to be highly efficient for the glycosidation of glycosyl chlorides. nih.gov

In Situ Anomerization: Some methods rely on the thermodynamic equilibration of the anomers. If the α-anomer is the thermodynamically more stable product, conditions can be chosen to allow for the conversion of the initially formed β-anomer to the desired α-product.

A summary of factors influencing anomeric selectivity is presented below.

| Factor | Favors α-Furanoside (1,2-cis) | Favors β-Furanoside (1,2-trans) |

| C2-Protecting Group | Non-participating (e.g., Benzyl, Silyl) | Participating (e.g., Acetyl, Benzoyl) |

| Solvent | Non-polar solvents can favor α-anomers | Polar, coordinating solvents can favor β-anomers |

| Leaving Group | Halides, Trichloroacetimidates | Dependent on conditions |

| Promoter/Catalyst | Lewis acids (e.g., TMSOTf), Rhenium catalysts | Silver salts with participating groups |

Chemoenzymatic Synthesis of alpha-D-Mannofuranoside, Methyl

Chemoenzymatic synthesis combines the advantages of chemical synthesis (e.g., scalability, access to unnatural structures) with the high selectivity and mild reaction conditions of enzymatic catalysis. For the synthesis of methyl α-D-mannofuranoside, enzymes can be used to form the critical glycosidic bond with high stereo- and regioselectivity, often eliminating the need for complex protecting group manipulations.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. wikipedia.orgcazypedia.org In nature, these enzymes are responsible for the biosynthesis of oligosaccharides and glycoconjugates with absolute stereochemical fidelity. nih.gov

For the synthesis of methyl α-D-mannofuranoside, a mannofuranosyltransferase could theoretically be used. The reaction would involve the transfer of a mannofuranose unit from an activated donor, such as GDP-mannose (though typically in its pyranose form in nature), to methanol.

Reaction Scheme: GDP-α-D-mannofuranose + CH₃OH --(Mannofuranosyltransferase)--> Methyl α-D-mannofuranoside + GDP

The key advantages of using GTs include:

High Selectivity: GTs provide excellent control over the anomeric configuration (α or β) and the linkage position.

Mild Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and room temperature, which avoids degradation of sensitive substrates.

No Protecting Groups: The inherent selectivity of the enzyme often circumvents the need for protecting groups on the acceptor molecule. nih.gov

However, challenges associated with GT-catalyzed synthesis include the high cost and limited availability of both the enzymes and the required nucleotide sugar donors. mdpi.com

Glycosidases are enzymes that naturally catalyze the hydrolysis of glycosidic bonds. However, under specific conditions, their catalytic activity can be reversed to form glycosidic bonds in a process called transglycosylation. mdpi.com In this kinetically controlled approach, a glycosyl donor (e.g., an activated p-nitrophenyl mannofuranoside) is used in the presence of a high concentration of an acceptor (methanol). The enzyme transfers the mannofuranosyl moiety to methanol instead of water.

A significant drawback of this method is that the desired product is also a substrate for the enzyme's hydrolytic activity, often leading to low yields. nih.gov To overcome this, "glycosynthases" have been developed. These are mutant glycosidases in which the catalytic nucleophile has been replaced with a non-nucleophilic amino acid (e.g., glycine or alanine). These engineered enzymes can no longer hydrolyze glycosidic bonds but can catalyze the formation of a new glycosidic bond from a glycosyl fluoride donor with the opposite anomeric configuration (e.g., β-D-mannofuranosyl fluoride). nih.gov

| Enzymatic Method | Donor Substrate | Key Advantage | Key Disadvantage |

| Glycosyltransferase | Nucleotide Sugar (e.g., GDP-Mannose) | Absolute stereospecificity | High cost of enzyme and donor |

| Glycosidase (Transglycosylation) | Activated Glycoside (e.g., pNP-mannoside) | Readily available enzymes | Product hydrolysis leads to low yields |

| Glycosynthase | Glycosyl Fluoride (e.g., Man-β-F) | No product hydrolysis, high yields | Requires engineered enzyme |

Protection Group Strategies for Mannofuranoside Synthesis

The synthesis of carbohydrates like methyl α-D-mannofuranoside requires the strategic use of protecting groups to temporarily mask the reactive hydroxyl groups. universiteitleiden.nl This ensures that reactions occur only at the desired positions, such as the anomeric center during glycosylation. The choice of protecting groups is critical as it influences the reactivity, solubility, and stereochemical outcome of synthetic transformations. jocpr.com

Common protecting groups for the hydroxyl functions of mannofuranosides include:

Acetals (Isopropylidene, Cyclohexylidene): These are frequently used to protect cis-diols. In mannofuranose, isopropylidene groups can be readily installed to protect the 2,3- and 5,6-hydroxyls, forming compounds like 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. This strategy leaves only the anomeric hydroxyl group free for glycosylation. These groups are stable under basic and neutral conditions but are easily removed with mild acid. researchgate.net

Ethers (Benzyl, p-Methoxybenzyl): Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenation. Their non-participating nature is crucial for directing the stereoselective synthesis of α-glycosides (1,2-cis). universiteitleiden.nl

Acyl Groups (Acetyl, Benzoyl): Acetyl (Ac) and benzoyl (Bz) esters are common protecting groups installed using acetic anhydride or benzoyl chloride. They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (e.g., sodium methoxide in methanol). As participating groups at the C2 position, they direct the formation of 1,2-trans glycosides.

Silyl Ethers (TBDMS, TIPS): Silyl ethers offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom. They are typically removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF). Their steric bulk can be exploited for regioselective protection of the primary hydroxyl group at C6. universiteitleiden.nl

A typical strategy for synthesizing methyl α-D-mannofuranoside might involve first protecting D-mannose as 2,3:5,6-di-O-isopropylidene-D-mannofuranose. This protected intermediate can then be glycosylated with methanol under acidic conditions (Fischer glycosylation), which typically favors the formation of the more stable furanoside anomers.

| Protecting Group | Abbreviation | Installation Conditions | Cleavage Conditions | Stability |

| Isopropylidene | - | Acetone, Acid catalyst | Mild aqueous acid | Stable to base, hydrogenation |

| Benzyl Ether | Bn | NaH, Benzyl bromide | H₂, Pd/C | Stable to acid, base, redox |

| Acetyl Ester | Ac | Acetic anhydride, Pyridine | NaOMe, MeOH | Stable to acid, hydrogenation |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF, THF | Stable to base, hydrogenation |

Total Synthesis of Complex Glycoconjugates Incorporating this compound Subunits

Methyl α-D-mannofuranoside and its derivatives serve as important building blocks in the total synthesis of more complex, biologically active glycoconjugates. acs.org These larger structures, which include glycolipids, glycoproteins, and natural product glycosides, often derive their biological function from the specific carbohydrate units they contain. The synthesis of such molecules requires sophisticated strategies for the stereoselective formation of glycosidic linkages and the orthogonal protection and deprotection of multiple functional groups.

For example, mannofuranoside units are found in the glycosylphosphatidylinositol (GPI) anchors of certain parasites and in the cell wall polysaccharides of some pathogenic bacteria. The synthesis of fragments of these structures is crucial for studying their biological roles and for developing potential vaccines or therapeutic agents.

A synthetic approach to a complex glycoconjugate containing a mannofuranoside unit would typically involve:

Preparation of the Mannofuranosyl Donor: A mannofuranose starting material is appropriately protected, leaving one hydroxyl group for later modification if necessary, and then converted into a glycosyl donor. This could be a glycosyl halide, a trichloroacetimidate, or a thioglycoside.

Glycosylation: The mannofuranosyl donor is coupled with a suitably protected acceptor molecule, which could be another sugar, a lipid, or an amino acid. This step must be carefully controlled to ensure the formation of the desired α-linkage.

Elongation and Final Deprotection: Further glycosylations or chemical modifications may be carried out to complete the target molecule's structure. The final step involves the global removal of all protecting groups to yield the natural product or its analog. universiteitleiden.nl

For instance, the synthesis of multivalent glycodendrimers bearing α-D-mannoside residues has been reported for studying carbohydrate-protein interactions. researchgate.netnih.gov These syntheses often start from a simple mannoside, such as allyl α-D-mannopyranoside, which is then chemically modified and attached to a multivalent scaffold. nih.gov

Emerging and Green Synthetic Approaches for Mannofuranosides

In line with the principles of green chemistry, modern synthetic efforts are focused on developing more sustainable and environmentally friendly methods for carbohydrate synthesis. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. nih.gov

Emerging and green approaches applicable to the synthesis of methyl α-D-mannofuranoside and other mannofuranosides include:

Biocatalysis: As discussed in section 2.3, the use of enzymes (glycosyltransferases and glycosidases) operates under mild, aqueous conditions, representing a green alternative to traditional chemical glycosylation which often requires harsh conditions and toxic heavy metal promoters. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. This technique has been applied to glycosylations and protecting group manipulations, reducing energy consumption and solvent use.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to drive chemical reactions, can enhance reaction rates and yields. It is considered an environmentally friendly method as it requires low energy and often avoids the need for harsh chemicals. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water or ionic liquids significantly reduces environmental impact. For example, ball milling (mechanosynthesis) can be used to conduct glycosylation reactions in the absence of a solvent. nih.gov

Catalytic Methods: The development of new catalytic systems that can efficiently promote glycosylation with high turnover numbers reduces the need for stoichiometric amounts of toxic promoters (e.g., silver or mercury salts) that were common in earlier methods.

These greener methods are not only beneficial for the environment but also offer potential advantages in terms of efficiency and cost-effectiveness, making the synthesis of valuable carbohydrates like methyl α-D-mannofuranoside more sustainable. sumdu.edu.ua

Advanced Structural Elucidation and Conformational Analysis of Alpha D Mannofuranoside, Methyl

Spectroscopic Characterization Techniques for Definitive Structure Determination

Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic tools for the unambiguous characterization of complex organic molecules like methyl α-D-mannofuranoside. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and advanced mass spectrometry are at the forefront of these techniques, each providing unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are the foundational experiments for structural analysis. The chemical shift of each nucleus provides information about its electronic environment, while spin-spin coupling constants reveal the connectivity between neighboring nuclei.

For methyl α-D-mannofuranoside, the anomeric proton (H-1) typically resonates at a distinct downfield chemical shift due to its attachment to two oxygen atoms. The remaining ring protons and the exocyclic hydroxymethyl group protons exhibit characteristic chemical shifts and coupling patterns that allow for their initial assignment. The methoxy (B1213986) group (OCH₃) appears as a sharp singlet.

Similarly, the ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule. The anomeric carbon (C-1) is particularly deshielded and appears at a high chemical shift. nih.gov The chemical shifts of the other ring carbons and the methoxy carbon provide further evidence for the furanose ring structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Methyl α-D-Mannofuranoside

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 4.8 - 5.0 | C-1: 100 - 110 |

| H-2 | 4.0 - 4.2 | C-2: 75 - 85 |

| H-3 | 4.1 - 4.3 | C-3: 70 - 80 |

| H-4 | 3.8 - 4.0 | C-4: 80 - 90 |

| H-5 | 3.7 - 3.9 | C-5: 65 - 75 |

| H-6, H-6' | 3.5 - 3.7 | C-6: 60 - 70 |

| OCH₃ | 3.3 - 3.5 | OCH₃: 50 - 60 |

Note: Chemical shifts are dependent on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the proton sequence within the mannofuranoside ring and the side chain. researchgate.net

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a single sugar ring, even if they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom it is directly attached to. sdsu.eduyoutube.com This provides an unambiguous assignment of the carbon signals based on the already assigned proton spectrum. researchgate.netemerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are close to each other (typically within 5 Å). researchgate.net The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. In the context of methyl α-D-mannofuranoside, NOESY can be used to determine the stereochemistry at the anomeric center and to deduce the conformation of the five-membered furanose ring. For example, an NOE between the anomeric proton (H-1) and H-4 would suggest a specific ring pucker.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY is similar to NOESY but is often preferred for molecules of intermediate size, where the NOE enhancement might be close to zero. It provides the same type of through-space correlation information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

For methyl α-D-mannofuranoside, the IR and Raman spectra are characterized by:

O-H Stretching : A broad and strong band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibrations of the hydroxyl groups.

C-H Stretching : Sharp bands in the 2800-3000 cm⁻¹ region, arising from the stretching vibrations of the C-H bonds in the carbohydrate ring and the methoxy group. osti.gov

C-O Stretching : Strong absorptions in the "fingerprint" region (1000-1300 cm⁻¹) due to the stretching vibrations of the C-O bonds of the alcohols and the ether linkage.

Ring Vibrations : Complex patterns in the fingerprint region that are characteristic of the furanose ring structure.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. chemicalbook.com

Advanced Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. youtube.comyoutube.com

HRMS : An exact mass measurement of the molecular ion of methyl α-D-mannofuranoside can confirm its elemental formula (C₇H₁₄O₆). nih.gov This is a crucial first step in its identification.

MS/MS (Tandem Mass Spectrometry) : In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov For methyl α-D-mannofuranoside, characteristic fragmentation pathways include the loss of the methoxy group, water molecules, and cleavage of the furanose ring. These fragmentation patterns can be used to differentiate it from other isomeric hexose (B10828440) methyl glycosides.

X-ray Crystallography of alpha-D-Mannofuranoside, Methyl and its Derivatives

In the absence of a dedicated crystal structure for methyl alpha-d-mannofuranoside, studies on analogous furanosides, such as methyl α-L-rhamnofuranoside, can provide a reasonable approximation of the solid-state behavior. A study combining solid-state 13C NMR tensor data and DFT computational methods on disordered methyl α-L-rhamnofuranoside revealed that the solid is crystalline and consists of at least six distinct conformations that exchange on the kHz timescale. nih.gov All feasible structures were found to have very similar carbon and oxygen positions, with the most significant differences arising from the orientations of the hydroxyl hydrogens. nih.gov This suggests that in the crystalline form, methyl alpha-d-mannofuranoside would likely adopt a conformation with a specific furanose ring pucker, stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl groups and the ring oxygen. The methyl group's orientation would also be fixed, influencing the local packing environment. The difficulty in crystallizing some mannopyranosides, as noted in studies of their acetylated derivatives, suggests that subtle changes, such as the introduction of an acetyl group, can significantly impact the crystallization process by altering intermolecular interactions. nih.govresearchgate.net

| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| O-H | O (hydroxyl) | ~0.84 | ~1.90 | ~2.74 | ~170 |

| O-H | O (ring) | ~0.84 | ~2.00 | ~2.84 | ~165 |

While direct co-crystallization data for methyl alpha-d-mannofuranoside is limited, extensive research exists on the binding of the closely related methyl alpha-d-mannopyranoside to various lectins, such as Concanavalin (B7782731) A. nih.govnih.gov These studies provide a blueprint for understanding how mannose-containing ligands are recognized by protein receptors.

In the complex of Concanavalin A with methyl alpha-d-mannopyranoside, the sugar molecule binds in a specific pocket, with its orientation dictated by a series of hydrogen bonds and van der Waals interactions with amino acid residues. nih.gov Key interactions typically involve the hydroxyl groups at the C3 and C4 positions of the mannose ring, which form hydrogen bonds with conserved aspartate and asparagine residues in the binding site. The methyl group of the glycoside often makes hydrophobic contacts with aromatic residues like tyrosine or phenylalanine. nih.govresearchgate.net

Although the ring pucker of a furanoside differs significantly from that of a pyranoside, the principles of recognition of the hydroxyl group array are likely to be similar. Co-crystallization of a methyl alpha-d-mannofuranoside derivative with a specific lectin would reveal the precise geometry of the binding pocket and how the protein accommodates the more flexible five-membered ring. The analysis of such a structure would involve identifying the key amino acid residues involved in binding, the network of hydrogen bonds, and any conformational changes in the protein or the ligand upon binding.

| Mannoside Group | Interacting Protein Residue | Interaction Type |

|---|---|---|

| C3-OH | Aspartic Acid | Hydrogen Bond |

| C4-OH | Asparagine | Hydrogen Bond |

| Methyl Group | Tyrosine | Hydrophobic Interaction |

| Ring Oxygen | Glycine (backbone NH) | Hydrogen Bond |

Conformational Dynamics of the Furanose Ring in Solution

In contrast to the relatively static picture provided by X-ray crystallography, in solution, the furanose ring of methyl alpha-d-mannofuranoside is conformationally flexible. This dynamic nature is best described by the concept of pseudorotation.

The conformation of a five-membered ring is not fixed but can be described by a continuous cycle of puckering, known as the pseudorotational itinerary. rsc.org This itinerary is characterized by two parameters: the puckering amplitude (qm) and the phase angle (P). The major conformations are typically described as either envelope (E) or twist (T) forms. For furanose rings, the conformations are often classified as North (N) or South (S) on the pseudorotational wheel, which correspond to specific ranges of the phase angle.

The conformational equilibrium of methyl alpha-d-mannofuranoside in solution can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of three-bond proton-proton coupling constants (³JHH). nih.gov These coupling constants are related to the dihedral angles between the coupled protons through Karplus-type equations, which in turn are dependent on the ring's pucker. By measuring a set of ³JHH values, it is possible to determine the populations of the major conformers in solution. sci-hub.box Generally, furanose rings exist in a dynamic equilibrium between two major conformations, often in the North and South regions of the pseudorotational cycle. nih.gov

The conformational preferences of the furanose ring are significantly influenced by the nature and orientation of its substituents. The anomeric methyl group in methyl alpha-d-mannofuranoside, for instance, will have a notable effect on the conformational equilibrium due to the anomeric and exo-anomeric effects. The gauche orientation of the C1-O bond is generally stabilized by the exo-anomeric effect. nih.gov

Furthermore, the stereochemistry of the hydroxyl groups at C2, C3, and C5 plays a crucial role. Bulky substituents or those capable of forming intramolecular hydrogen bonds can restrict the flexibility of the ring and favor specific conformations. For example, the presence of a bulky substituent might disfavor certain envelope or twist forms due to steric hindrance. Conversely, the formation of an intramolecular hydrogen bond, for instance between the C2-hydroxyl and the C3-hydroxyl group, could stabilize a particular pucker. The solvent environment also plays a critical role, as it can modulate the strength of intramolecular hydrogen bonds and the effective size of the substituents.

Theoretical Calculations of Conformational Energy Landscapes

Theoretical calculations, such as those based on Density Functional Theory (DFT) and ab initio molecular orbital methods, are powerful tools for exploring the conformational energy landscape of molecules like methyl alpha-d-mannofuranoside. acs.orgscispace.com These methods allow for the calculation of the relative energies of different conformers and the energy barriers between them.

By systematically varying the puckering parameters (P and qm), a potential energy surface can be generated. This surface reveals the low-energy conformations (energy minima) and the transition states connecting them. For furanosides, these calculations often confirm the existence of two major energy wells, corresponding to the North and South conformations. scispace.com

Theoretical calculations can also be used to predict NMR coupling constants for different conformations. acs.org By comparing these calculated values with experimental data, a more refined model of the conformational equilibrium in solution can be developed. These computational approaches have been successfully applied to various furanosides, providing detailed insights into the factors governing their conformational preferences. nih.govacs.org For instance, calculations on methyl α-d-arabinofuranoside have shown that the southern conformation is the global minimum. scispace.com While the specific energy landscape for methyl alpha-d-mannofuranoside will differ due to its unique stereochemistry, the general principles and computational approaches are directly applicable.

| Conformation | Puckering Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| North (N) | ³E or ³T₂ | 0.5 - 1.5 |

| South (S) | E₃ or ²T₃ | 0.0 (Global Minimum) |

| Planar | - | > 5.0 |

Comparative Structural Analysis with other Mannofuranosides and Pyranosides

The conformation of the furanose ring in methyl α-D-mannofuranoside is sensitive to the nature and position of its substituents. While the parent methyl α-D-mannofuranoside exists in a preferred conformation, the introduction of different functional groups can alter the delicate balance of steric and electronic interactions, leading to conformational changes.

For instance, the substitution pattern on the furanose ring plays a crucial role in determining its puckering. The presence of bulky substituents can favor specific envelope or twist conformations to minimize steric strain. For example, isopropylidene-protected mannofuranosides, such as methyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside, exhibit a more rigid structure compared to the unsubstituted parent compound. synthose.com The fused five-membered rings created by the isopropylidene groups restrict the flexibility of the mannofuranose ring.

Furthermore, the anomeric substituent also influences the conformation. While this article focuses on the methyl glycoside, other glycosidic linkages (e.g., ethyl, benzyl) can introduce different steric and electronic effects, subtly altering the preferred ring pucker and the orientation of the aglycone. For example, benzyl (B1604629) 2,3-O-isopropylidene-α-D-mannofuranoside provides a different steric profile at the anomeric position compared to the methyl derivative. synthose.com

The binding of mannofuranosides to proteins, such as concanavalin A, can also induce conformational changes. The interactions within the protein's binding site can stabilize a conformation that may not be the most populated one in solution. researchgate.net This highlights the conformational adaptability of the furanose ring in response to its environment.

A comparative analysis of various mannofuranoside derivatives reveals a spectrum of conformational possibilities, governed by the interplay of substituent effects and intermolecular interactions.

Table 1: Comparison of Methyl α-D-Mannofuranoside with Related Mannofuranoside Derivatives

| Compound Name | Key Structural Difference from Methyl α-D-Mannofuranoside | Impact on Conformation |

| Methyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside synthose.com | Presence of two isopropylidene protecting groups. | Increased rigidity of the furanose ring system. |

| Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside synthose.com | Benzyl group at the anomeric position instead of a methyl group. | Alters the steric and electronic environment at the anomeric carbon. |

| 2,3-O-Carbonyl-α-D-mannofuranose synthose.com | Carbonyl group bridging the 2- and 3-hydroxyl groups. | Introduces a five-membered carbonate ring, constraining the furanose ring. |

| Methyl D-glucofuranoside synthose.com | Epimer at C2 (hydroxyl group is equatorial in glucose vs. axial in mannose). | Changes the stereochemistry at a key position on the ring, affecting overall shape. |

| Methyl D-galactofuranoside synthose.com | Epimer at C4 (hydroxyl group is axial in galactose vs. equatorial in mannose). | Alters the stereochemistry at another ring position, influencing conformation. |

The most significant structural comparison for methyl α-D-mannofuranoside is with its pyranoside isomer, methyl α-D-mannopyranoside. The difference of a single atom in the ring (oxygen instead of a methylene (B1212753) group) leads to substantial changes in their three-dimensional structures and properties.

The six-membered pyranose ring of methyl α-D-mannopyranoside typically adopts a stable chair conformation, most commonly the ⁴C₁ chair. nih.gov This conformation places most of the bulky substituents in equatorial positions, minimizing steric hindrance. In contrast, the five-membered furanose ring of methyl α-D-mannofuranoside is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. This inherent flexibility is a hallmark of the furanose structure.

The bond angles and lengths also differ between the two ring systems. The internal ring angles in the furanose ring are closer to 108°, leading to some ring strain, whereas the pyranose ring can adopt bond angles closer to the ideal tetrahedral angle of 109.5°.

These structural differences have significant chemical and biological implications. The pyranose form is generally more thermodynamically stable than the furanose form in solution for most hexoses, including mannose. However, furanosides are found in various biologically important molecules, suggesting that their unique shape and flexibility are crucial for specific molecular recognition events. For instance, the binding affinities of furanosides to certain proteins can be higher than their pyranoside counterparts. researchgate.net

Spectroscopic techniques like NMR can readily distinguish between the furanose and pyranose forms. The chemical shifts and coupling constants of the ring protons are characteristically different due to the distinct geometries of the two ring systems. chemicalbook.comspectrabase.com For example, the anomeric proton in methyl α-D-mannopyranoside typically appears at a different chemical shift compared to the anomeric proton in methyl α-D-mannofuranoside.

X-ray crystallography studies have provided precise bond lengths and angles for methyl α-D-mannopyranoside, confirming its chair conformation in the solid state. nih.govresearchgate.net While detailed crystallographic data for the parent methyl α-D-mannofuranoside is less common, studies on related derivatives provide insight into the puckering of the furanose ring. researchgate.net

Table 2: Structural and Conformational Comparison of Methyl α-D-Mannofuranoside and Methyl α-D-Mannopyranoside

| Feature | Methyl α-D-Mannofuranoside | Methyl α-D-Mannopyranoside |

| Ring Size | 5-membered (furanose) | 6-membered (pyranose) |

| Ring Conformation | Flexible; dynamic equilibrium of envelope and twist forms | Relatively rigid; predominantly ⁴C₁ chair conformation nih.gov |

| Relative Stability | Generally less stable in solution | Generally more stable in solution |

| NMR Spectroscopy | Characteristic chemical shifts and coupling constants for a furanose ring nih.gov | Distinct chemical shifts and coupling constants for a pyranose ring chemicalbook.comspectrabase.com |

| Biological Relevance | Found in specific glycoconjugates; unique recognition properties researchgate.net | More common in natural polysaccharides |

| Melting Point (°C) | 114-117 synthose.com | 193-196 chembk.com |

Biochemical Interactions and Biological Activities of Alpha D Mannofuranoside, Methyl

Recognition by Mannose-Specific Lectins and Receptors

Methyl α-D-mannofuranoside's structural characteristics, particularly the presentation of its mannose ring, make it a subject of interest in the study of interactions with mannose-specific binding proteins known as lectins and receptors. These interactions are fundamental to various biological processes, and understanding the recognition of this specific mannofuranoside contributes to the broader field of glycobiology.

Binding Affinity and Specificity Studies with Mammalian Lectins (e.g., Mannose Receptor, DC-SIGN)

Mammalian lectins play crucial roles in immunity by recognizing carbohydrate structures on the surface of pathogens and self-glycoproteins. The mannose receptor (MR) and DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) are prominent examples of C-type lectin receptors that mediate such interactions.

The mannose receptor, found on the surface of macrophages and dendritic cells, is known to bind and internalize glycoproteins, a process that can be inhibited by mannose-containing molecules. Studies have identified the MR as a key player in the infection process of some viruses, such as Dengue virus, by mediating their entry into macrophages. researchgate.net The interaction between the MR and viral glycoproteins is dependent on the N-linked sugars on the virus. researchgate.net

DC-SIGN, and its related receptor DC-SIGNR (also known as L-SIGN), are C-type lectins that specifically recognize high-mannose N-linked glycans, which are often found on viral glycoproteins. nih.gov While the primary binding site of DC-SIGN interacts with the Manα1-3[Manα1-6]Manα- core of high-mannose structures, the presence of terminal Manα1-2Manα- moieties can enhance binding affinity. nih.gov Structural studies have revealed that mannose binds to the principal Ca²⁺-dependent carbohydrate-recognition domain (CRD) of DC-SIGN. nih.gov Although specific binding data for methyl-α-D-mannofuranoside with the mannose receptor and DC-SIGN is not extensively detailed in the provided results, the known specificity of these receptors for mannose and its derivatives suggests a potential for competitive inhibition. For instance, methyl α-D-mannopyranoside is commonly used to elute glycoproteins from lectin affinity columns, indicating its ability to compete for binding sites. biosynth.com

The following table summarizes the binding characteristics of related mannosides with mammalian lectins:

| Ligand | Receptor | Key Findings |

| High-mannose N-linked glycans | DC-SIGN/DC-SIGNR | Receptors specifically recognize the outer trimannose branch, with affinity enhanced by terminal Manα1-2Manα- moieties. nih.gov |

| Manα1-2Man | DC-SIGN | Binds at the principal Ca²⁺ site in two different orientations. nih.gov |

| Mannose | DC-SIGN | Binds to the primary Ca²⁺ site in the CRD. nih.gov |

| Glycosylated Nanoparticles | Mannose-Binding Lectin (MBL) | MBL recognition of mannose glycans on nanoparticles promotes their accumulation in lymph node follicles, enhancing immune responses. nih.gov |

Interactions with Bacterial and Fungal Adhesins Possessing Mannose-Binding Sites

Many pathogenic bacteria and fungi utilize mannose-binding adhesins to attach to host cells, a critical first step in colonization and infection. The FimH adhesin, located at the tip of type 1 fimbriae in Escherichia coli, is a well-studied example. FimH exhibits a strong and specific affinity for α-D-mannose and its derivatives, which can effectively inhibit bacterial adhesion to epithelial cells. nih.gov Both α-D-mannose and methyl α-D-mannopyranoside have been shown to prevent E. coli from binding to epithelial cells and can even displace bacteria that have already attached. nih.gov This inhibitory effect forms the basis for developing anti-adhesive therapies for conditions like urinary tract infections and Crohn's disease, where FimH-expressing bacteria play a significant role. nih.gov

Similarly, the FimH adhesin of Klebsiella pneumoniae also mediates mannose-sensitive binding, although its fine receptor specificity can differ from that of E. coli FimH. nih.gov While K. pneumoniae FimH shows a reduced ability to bind to monomannose substrates compared to its E. coli counterpart, it can bind to other mannose-containing structures. nih.gov

In the fungal kingdom, adhesins are also crucial for pathogenesis. While specific studies on methyl-α-D-mannofuranoside's interaction with fungal adhesins are not detailed in the provided results, it is known that fungal cell walls are rich in glycoproteins and that many fungal adhesins are GPI-modified wall proteins that recognize host cell surface carbohydrates. nih.gov For example, the adhesin Eap1 in Candida albicans facilitates adhesion to mammalian cells. nih.gov Given the mannose-rich nature of many fungal cell wall components, it is plausible that mannose mimetics could interfere with these adhesive interactions.

The inhibitory potential of mannose derivatives against bacterial adhesion is highlighted in the following table:

| Adhesin | Organism | Inhibitor | Key Findings |

| FimH | Escherichia coli | α-D-mannose, methyl α-D-mannopyranoside | Prevents and displaces E. coli binding to epithelial cells. nih.gov |

| FimH | Klebsiella pneumoniae | α-methyl-d-mannopyranoside | Used in competitive binding assays to characterize FimH specificity. nih.gov |

Role as a Mimetic in Glycan-Protein Recognition Research

Due to its structural resemblance to the mannose residues found in complex glycans, methyl α-D-mannofuranoside and its pyranoside counterpart serve as valuable tools in glycan-protein recognition research. These simple monosaccharides can act as competitive inhibitors in binding studies, helping to elucidate the specificity and kinetics of lectin-carbohydrate interactions. For example, methyl α-D-mannopyranoside has been used in temperature-jump relaxation kinetic studies to investigate the binding of saccharides to Concanavalin (B7782731) A, a plant lectin with well-characterized mannose-binding properties. nih.gov These studies have shown that different saccharides bind to Concanavalin A in a single step, with variations in affinity primarily due to differences in their dissociation rates. nih.gov

Furthermore, mannoside derivatives are employed in the development of molecularly imprinted polymers (MIPs) for glycan recognition. nih.gov These synthetic receptors can be designed to selectively bind specific carbohydrate structures, and simple mannosides are often used as templates during the imprinting process. nih.gov The ability to create synthetic materials with high affinity and selectivity for glycans has potential applications in diagnostics and therapeutics.

The use of mannosides as research tools is summarized below:

| Application | Ligan/Tool | Purpose |

| Lectin Binding Studies | methyl α-D-mannopyranoside | Competitive inhibitor to study the kinetics of saccharide binding to Concanavalin A. nih.gov |

| Molecularly Imprinted Polymers | 4-nitrophenyl α-d-mannopyranoside | Template for creating synthetic polymers that selectively recognize mannose structures. nih.gov |

| Affinity Chromatography | methyl α-D-mannopyranoside | Used for the elution of glycoproteins from lectin affinity columns. biosynth.com |

Substrate and Inhibitor Studies for Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, playing a central role in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates. The ability to modulate the activity of these enzymes with substrates or inhibitors is of great interest for both basic research and therapeutic development.

Assessment of alpha-D-Mannofuranoside, Methyl as a Substrate for Mannosyltransferases

While specific studies evaluating methyl-α-D-mannofuranoside as a substrate for mannosyltransferases are not present in the provided search results, its structural analog, methyl-α-D-mannopyranoside, is a known substrate for α1,2-Mannosyltransferase. sigmaaldrich.com This suggests that the methyl glycoside of mannose can be recognized and utilized by certain mannosyltransferases. Mannosyltransferases are responsible for adding mannose residues to growing glycan chains, a critical process in the synthesis of N-linked glycans and other mannosylated structures. The furanose form of mannose is less common in biological systems than the pyranose form, but it is a key component of certain bacterial and fungal cell wall polysaccharides. Therefore, it is conceivable that methyl-α-D-mannofuranoside could serve as a substrate for specific mannosyltransferases involved in the biosynthesis of these furanose-containing glycans. However, further research is needed to confirm this.

Glycoside Hydrolase Substrate and Inhibitor Research

Research specifically detailing the interaction of methyl α-D-mannofuranoside with glycoside hydrolases is sparse. The substrate specificity and inhibitory potential of α-mannosidases and related enzymes are typically evaluated using a range of mannose-containing compounds, but specific data for the methyl α-D-mannofuranoside isomer is not extensively documented.

Specificity Profiling for alpha-Mannosidases and Related Enzymes

There is a lack of specific studies profiling the activity of various α-mannosidases and other glycoside hydrolases using methyl α-D-mannofuranoside as a substrate. The specificity of these enzymes is often dependent on the ring structure (furanose vs. pyranose) of the carbohydrate, meaning that data from the more commonly studied methyl α-D-mannopyranoside cannot be directly extrapolated to the furanoside form. Human lysosomal α-D-mannosidase, for instance, has been shown to hydrolyze α(1-2)-, α(1-3)-, and α(1-6)-mannosidic linkages in various oligosaccharides, but its specific activity on a furanoside substrate is not characterized. nih.gov The substrate specificity of glycoside hydrolases is a complex field, with factors such as the orientation of hydroxyl groups and the anomeric linkage playing crucial roles in enzyme recognition and catalysis. drugbank.comnih.gov

Development of Transition State Mimics Based on Mannofuranosides

The design of transition state mimics is a powerful strategy for developing potent enzyme inhibitors. nih.gov These molecules resemble the high-energy transition state of the substrate during the enzymatic reaction, allowing them to bind tightly to the enzyme's active site. youtube.com While the synthesis of glycosidase inhibitors based on iminosugar derivatives of mannose has been an active area of research, there is no specific information available in the scientific literature on the development of transition state mimics derived directly from a methyl α-D-mannofuranoside scaffold.

Preclinical Investigations of Immunomodulatory Effects (in vitro and in vivo animal models, mechanistic focus)

Direct preclinical investigations into the immunomodulatory effects of methyl α-D-mannofuranoside are not described in the available literature. Research on the immunomodulatory properties of mannose derivatives has largely centered on mannans and the pyranoside form of methyl mannoside.

Modulation of Cytokine Production and Immune Cell Activation Pathways

There are no specific studies detailing the effect of methyl α-D-mannofuranoside on cytokine production or the activation pathways of immune cells. The immunomodulatory effects of carbohydrates are an area of growing interest, with various polysaccharides and simple sugars shown to influence immune responses. mdpi.comnih.govnih.govfrontiersin.orgyoutube.com However, specific data for methyl α-D-mannofuranoside is absent.

Interference with Pathogen Adhesion or Invasion Mechanisms

One study has identified mannofuranoside and its derivatives as potent antimicrobial agents, particularly against pathogenic fungi and several Gram-positive and Gram-negative bacteria. nih.gov This finding was part of a broader investigation into the properties of biosurfactants from Lactobacillus rhamnosus. The study suggests that mannofuranoside derivatives may have a role in inhibiting microbial activity, which could potentially include interference with adhesion and invasion mechanisms, though the precise mechanisms were not elucidated. nih.gov For comparison, the pyranoside counterpart, methyl α-D-mannopyranoside, is known to act as a competitive inhibitor of the binding of mannose by Escherichia coli. selleckchem.com

Role in Glycosylation-Dependent Cell Signaling Pathways

The role of methyl α-D-mannofuranoside in glycosylation-dependent cell signaling pathways has not been a subject of published research. Glycosylation is a critical post-translational modification that influences a vast array of cellular processes, including cell-cell recognition, signaling, and immune responses. While the general importance of mannose in these pathways is well-established, the specific contribution or modulatory effect of methyl α-D-mannofuranoside remains to be investigated.

Biosynthetic Pathways and Occurrence in Natural Products

The biosynthesis and occurrence of This compound in natural products, particularly within complex glycoconjugates of microorganisms, are not well-documented in mainstream scientific literature. Research has predominantly focused on the six-membered pyranose ring form of mannose due to its prevalence in key biological structures.

The cell wall of the model fungus Saccharomyces cerevisiae is a complex and dynamic structure, crucial for maintaining cell integrity and mediating interactions with the environment. It is primarily composed of β-glucans, chitin, and mannoproteins. wikipedia.org These mannoproteins are extensively modified with mannose residues, forming a dense mannan (B1593421) layer on the outer surface of the cell wall.

However, detailed structural analyses of S. cerevisiae mannoproteins have consistently identified the mannose units as being in the pyranose form. These mannans consist of an α-1,6-linked mannopyranose backbone with numerous α-1,2- and α-1,3-linked mannopyranose side chains. elsevierpure.comnih.gov While mannose is a critical component, there is a lack of substantial evidence in the current body of scientific literature to suggest the natural incorporation or presence of This compound in the cell walls or glycoproteins of Saccharomyces cerevisiae or other fungi. The biosynthetic pathways described for fungal mannan synthesis all utilize GDP-mannose, which contains mannose in its pyranose configuration, as the mannosyl donor.

The cell envelope of Mycobacterium tuberculosis and other mycobacteria is distinguished by its complexity and the presence of unique glycolipids and glycoconjugates that are pivotal to the bacterium's survival and pathogenicity. Among the most studied of these is lipoarabinomannan (LAM), a large, branched lipoglycan.

LAM plays a significant role in the interaction between mycobacteria and the host immune system. worldcdg.org Its structure consists of a mannosylated phosphatidylinositol anchor, a D-mannan core, and a D-arabinan domain. The mannan core of LAM is composed of an α-1,6-linked D-mannopyranose backbone with α-1,2-linked D-mannopyranose side chains. elsevierpure.com The terminal ends of the arabinan (B1173331) domain are often capped with mannose residues, which are also in the pyranose form. nih.govcloudfront.net These mannose caps (B75204) are critical for the interaction of LAM with host cell receptors, such as the mannose receptor on macrophages. worldcdg.org

The biosynthesis of LAM and other mannosylated molecules in mycobacteria involves the transfer of mannose from donors like GDP-mannose and polyprenyl-phosphate-mannose, both of which contain mannopyranose. nih.gov Extensive research on the structure and biosynthesis of mycobacterial cell wall components has focused on the pyranose forms of sugars. At present, there is no significant scientific literature that documents the biosynthesis or incorporation of This compound into mycobacterial lipoarabinomannan or its related glycoconjugates.

These high-mannose glycans, found on soluble egg antigens and other secreted glycoproteins, are recognized by C-type lectin receptors on host immune cells, such as dendritic cells, which can drive the characteristic Th2-polarized immune response seen in helminth infections. wikipedia.orgelsevierpure.comnih.gov Structural studies of these parasitic glycans have revealed that they are composed of mannopyranose residues. The metabolism within these parasites is geared towards the synthesis of nucleotide-activated sugar donors, like GDP-mannose, for the assembly of these mannopyranose-containing structures.

A thorough review of the literature does not reveal evidence for a significant role or the natural presence of This compound in the glycan structures or metabolic pathways of the parasites studied to date.

Studies on Glycosylation Defects and Congenital Disorders of Glycosylation (CDGs)

Congenital Disorders of Glycosylation (CDGs) are a group of rare genetic diseases caused by defects in the synthesis of glycans and their attachment to proteins and lipids. wikipedia.org These disorders often have severe, multisystemic clinical manifestations.

The majority of well-characterized CDGs involve defects in the N-linked glycosylation pathway. This pathway begins in the endoplasmic reticulum with the assembly of a lipid-linked oligosaccharide precursor, which is then transferred to nascent proteins. This precursor contains nine mannose residues. All known enzymatic steps in the biosynthesis of this precursor and its subsequent processing in the Golgi apparatus involve the transfer and trimming of mannose in its pyranose form. nih.govcloudfront.net

For instance, PMM2-CDG (formerly CDG-Ia), the most common type of CDG, is caused by a deficiency in the enzyme phosphomannomutase 2, which converts mannose-6-phosphate (B13060355) to mannose-1-phosphate, a key step in the synthesis of the mannosyl donor, GDP-mannose. wikipedia.org Other CDGs are caused by defects in mannosyltransferases that add mannopyranose residues to the growing glycan chain. nih.govnih.gov While mannose metabolism is central to the pathophysiology of many CDGs, the focus of research and the nature of the documented defects are exclusively related to mannopyranose. worldcdg.orgfrontiersin.orgsimd.org There are currently no known congenital disorders of glycosylation that have been linked to defects in the metabolism or incorporation of This compound or mannofuranose in general.

Analytical Methodologies for Detection, Quantification, and Structural Characterization of Alpha D Mannofuranoside, Methyl

Mass Spectrometry-Based Quantification and Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of methyl α-D-mannofuranoside. It is typically coupled with a chromatographic separation technique like LC or GC.

For the quantification of trace levels of methyl α-D-mannofuranoside in complex biological matrices such as plasma or cell extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional selectivity and sensitivity.

However, a significant challenge in biological analysis is the matrix effect , where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To mitigate this, robust sample preparation, such as Solid-Phase Extraction (SPE), is essential to clean up the sample before analysis. nih.gov Furthermore, the use of a stable isotope-labeled internal standard, which behaves almost identically to the analyte during extraction, chromatography, and ionization, is critical for correcting matrix effects and ensuring accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. For methyl α-D-mannofuranoside, GC-MS analysis requires prior derivatization (typically silylation) to ensure volatility. nih.gov The mass spectrometer then fragments the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint for identification. PubChem has noted the availability of GC-MS spectral data for methyl α-D-mannofuranoside. nih.gov

GC-MS is particularly valuable for metabolic flux analysis using stable isotope labeling. nih.gov In these experiments, organisms are fed a substrate enriched with a stable isotope, such as ¹³C-glucose. The incorporation of ¹³C into metabolites like methyl α-D-mannofuranoside can be tracked by GC-MS. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms), researchers can elucidate metabolic pathways and quantify the flow of carbon through them. nih.gov Isotope-labeling can also be part of the derivatization process itself, for instance, by using deuterated reagents to create a mass shift that helps differentiate the target analyte from other compounds in the sample. nih.gov

Glycan Array Technology for High-Throughput Binding Profiling

Glycan array technology offers a powerful high-throughput platform for investigating the binding specificity of methyl-alpha-D-mannofuranoside to a wide range of carbohydrate-binding proteins, known as lectins. sinica.edu.twresearchgate.net In this approach, a diverse library of glycans, including mannofuranoside-containing structures, is immobilized on a solid support, such as a glass slide, creating a microarray. sinica.edu.tw These arrays can then be probed with fluorescently labeled proteins to identify which glycans they bind to.

This technology is instrumental in rapidly screening numerous interactions simultaneously, providing a comprehensive overview of the binding preferences of various lectins and other glycan-binding proteins for mannofuranoside structures. researchgate.netbiorxiv.org The development of novel microarray slide surfaces allows for the direct immobilization of diverse and chemically complex glycan structures without the need for chemical modification. sinica.edu.tw This advancement is crucial for studying the interactions of native glycan structures and has significantly progressed the field of glycomics. sinica.edu.tw

The data generated from glycan arrays are highly reproducible and the arrays themselves are stable, allowing for storage and later use. sinica.edu.tw This methodology is not only used for identifying binding partners but also for discerning the fine specificity of these interactions, such as how minor structural differences in the glycan can affect binding. nih.gov

Table 1: Key Features of Glycan Array Technology

| Feature | Description |

| High-Throughput | Enables the simultaneous analysis of thousands of glycan-protein interactions. sinica.edu.twresearchgate.net |

| High Sensitivity | Capable of detecting binding events with high precision. sinica.edu.tw |

| Broad Applicability | Can be used to screen a wide variety of glycan-binding proteins against a diverse library of glycans. sinica.edu.twresearchgate.net |

| Direct Immobilization | Advanced surfaces allow for the attachment of unmodified glycans, preserving their native structures. sinica.edu.tw |

| Reproducibility | Provides consistent and reliable binding data. sinica.edu.tw |

Enzyme-Linked Lectin Assays (ELLA) for Mannofuranoside Recognition

The Enzyme-Linked Lectin Assay (ELLA) is a quantitative method used to detect and characterize the binding of lectins to specific carbohydrate structures like methyl-alpha-D-mannofuranoside. ontosight.aiglycopedia.eu This technique is analogous to the well-known Enzyme-Linked Immunosorbent Assay (ELISA), but instead of antibodies, it utilizes lectins conjugated to an enzyme. ontosight.aiumich.edu

In a typical ELLA setup for studying mannofuranoside recognition, a glycoprotein (B1211001) or a synthetic glycan containing the mannofuranoside moiety is immobilized on the surface of a microtiter plate. glycopedia.eu A lectin with known or suspected affinity for mannose structures, conjugated to an enzyme such as horseradish peroxidase (HRP), is then added. ontosight.aiglycopedia.eu If the lectin binds to the immobilized mannofuranoside, the enzyme will catalyze a reaction with an added substrate, producing a measurable colorimetric or chemiluminescent signal. ontosight.ai The intensity of this signal is proportional to the amount of lectin bound.

ELLA is particularly useful for determining the inhibitory potential of free methyl-alpha-D-mannofuranoside or its derivatives. In a competitive ELLA format, the free sugar is mixed with the lectin before being added to the coated plate. The free sugar competes with the immobilized glycan for binding to the lectin, leading to a decrease in the signal. This allows for the determination of the concentration of the free sugar required to inhibit the binding by 50% (IC50), providing a quantitative measure of its binding affinity. The specificity of the interaction can be confirmed by using non-binding sugars as controls, which should not inhibit the signal. umich.edu

Table 2: Components and Principle of ELLA

| Component | Role |